molecular formula C8H11ClN2O B2931576 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 78734-62-0

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2931576
CAS No.: 78734-62-0
M. Wt: 186.64
InChI Key: MKSQURQXAPQYAE-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a cyclopropyl group attached to an acetamide backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amine derivatives.

    Oxidation and Reduction: Amines or carboxylic acids.

Scientific Research Applications

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyano-1-cyclopropylmethyl)acetamide
  • 2-chloro-N-(1-cyano-1-cyclopropylpropyl)acetamide
  • 2-chloro-N-(1-cyano-1-cyclopropylbutyl)acetamide

Uniqueness

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group imparts rigidity to the molecule, influencing its interaction with biological targets. Additionally, the cyano group provides opportunities for further chemical modifications, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-8(5-10,6-2-3-6)11-7(12)4-9/h6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSQURQXAPQYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78734-62-0
Record name 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
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